Momelotinib-2,2,6,6-d6
Description
Significance of Stable Isotope Labeling in Pharmaceutical Sciences
Stable isotope labeling is a fundamental tool in pharmaceutical sciences, offering profound insights into the journey of a drug within a biological system. musechem.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, scientists can meticulously track its absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comnih.govsimsonpharma.com This is essential for understanding a drug's pharmacokinetic and pharmacodynamic properties. musechem.comthalesnano.com
One of the most critical applications of deuterated compounds is their use as internal standards for analytical techniques, particularly mass spectrometry (MS) coupled with liquid chromatography (LC-MS). thalesnano.comclearsynth.comtexilajournal.com Because a deuterated standard is nearly identical to the non-labeled analyte in its chemical properties, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. texilajournal.comaptochem.com This allows for highly accurate and precise quantification of the target drug or its metabolites in complex biological matrices like blood or plasma, correcting for variations in sample preparation and instrument response. nih.govclearsynth.com This enhanced analytical precision is invaluable throughout the drug discovery and development process. clearsynth.comadesisinc.com
Overview of Deuterium Incorporation Strategies
The synthesis of deuterated compounds can be achieved through several strategic approaches, ranging from direct exchange to complex multi-step syntheses using labeled precursors. simsonpharma.com The chosen method often depends on the desired location of the deuterium atoms within the molecule and the complexity of the target compound.
Common strategies include:
Direct Hydrogen-Deuterium Exchange: This method involves exposing a compound to a deuterium source, such as heavy water (D₂O) or a deuterated solvent, often in the presence of an acid, base, or metal catalyst. simsonpharma.comthalesnano.com This can facilitate the exchange of labile protons with deuterium atoms.
Use of Deuterated Reagents: A widely used approach involves employing deuterated reagents in a chemical reaction. simsonpharma.com For instance, metal deuterides can be used for reductions, and deuterated alkyl halides can introduce deuterated functional groups.
Catalytic Hydrogen Isotope Exchange (HIE): Transition-metal catalysts are frequently used to activate C-H bonds, enabling their direct replacement with deuterium from a source like D₂ gas. nih.govresearchgate.net This allows for highly specific and efficient labeling, even at late stages of a synthesis. researchgate.net
Synthesis from Deuterated Precursors: Building a complex molecule from smaller, pre-labeled starting materials is another effective strategy. simsonpharma.com For the synthesis of deuterated Momelotinib (B1663569), for example, a deuterated morpholine (B109124) ring could be constructed and then incorporated into the final molecule.
Rationale for Deuterium Labeling of Small Molecule Inhibitors
The primary rationale for deuterating small molecule inhibitors like Momelotinib stems from the "kinetic isotope effect" (KIE). assumption.eduacs.org The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.com Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate. acs.orgtandfonline.com
In drug metabolism, many biotransformations are catalyzed by enzymes, such as the Cytochrome P450 (CYP) family, and involve the cleavage of C-H bonds. google.com By strategically replacing a hydrogen atom with a deuterium atom at a site susceptible to metabolic attack, the rate of metabolism at that position can be significantly reduced. assumption.eduacs.org This can lead to:
Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the formation of undesirable or toxic metabolites. tandfonline.comgoogle.com
Enhanced Stereochemical Stability: For chiral drugs, deuterium substitution at a stereocenter can inhibit unwanted conversion between enantiomers. assumption.edumusechem.com
For a kinase inhibitor like Momelotinib, which is known to be metabolized by multiple CYP enzymes drugbank.com, deuteration offers a potential strategy to modulate its pharmacokinetic properties for research purposes. The specific placement of deuterium atoms, as in Momelotinib-2,2,6,6-d6, allows researchers to investigate the metabolic fate of specific parts of the molecule, such as the morpholine ring.
Research Findings and Compound Data
The application of deuteration is best understood through specific data. Momelotinib is an inhibitor of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1). nih.govojjaarahcp.com This dual inhibitory action allows it to address not only the symptoms of myelofibrosis by suppressing the JAK-STAT pathway but also the associated anemia by inhibiting ACVR1, which leads to a reduction in hepcidin (B1576463) and improved iron availability for red blood cell production. drugbank.comnih.govfrontiersin.org
Its deuterated isotopologue, this compound, is primarily utilized as an internal standard in quantitative bioanalysis.
Table 1: Chemical Properties of Momelotinib and this compound
| Property | Momelotinib | This compound |
| Molecular Formula | C₂₃H₂₂N₆O₂ | C₂₃H₁₆D₆N₆O₂ |
| Molecular Weight | 414.5 g/mol nih.gov | 420.5 g/mol nih.gov |
| IUPAC Name | N-(cyanomethyl)-4-[2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl]benzamide nih.gov | N-[cyano(dideuterio)methyl]-4-[2-[4-(3,3,5,5-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide nih.gov |
| InChIKey | ZVHNDZWQTBEVRY-UHFFFAOYSA-N fda.gov | ZVHNDZWQTBEVRY-NEDPAEFASA-N nih.gov |
This table presents data for Momelotinib and its d6 isotopologue, compiled from publicly available chemical databases.
Table 2: Research Applications of Deuterated Compounds
| Application Area | Description | Key Advantages |
| Pharmacokinetic (ADME) Studies | Tracing the absorption, distribution, metabolism, and excretion of a drug within a biological system. musechem.comsimsonpharma.com | Allows for clear differentiation between the administered drug and endogenous molecules. assumption.edu |
| Internal Standards in Mass Spectrometry | Used as a reference compound for the precise and accurate quantification of an analyte in a complex sample. thalesnano.comclearsynth.com | Corrects for variability in sample processing and instrument analysis, improving data reliability. texilajournal.comscispace.com |
| Metabolic Pathway Elucidation | Identifying the metabolites of a parent drug and the enzymatic pathways responsible for their formation. simsonpharma.comthalesnano.com | Deuterium placement can block specific metabolic sites, helping to map metabolic routes. tandfonline.com |
| Mechanistic Studies | Investigating the step-by-step mechanism of chemical or enzymatic reactions. thalesnano.com | The kinetic isotope effect can reveal whether a C-H bond cleavage is part of the rate-determining step of a reaction. acs.org |
This table summarizes the primary research uses for deuterated compounds based on established scientific principles and applications.
Structure
3D Structure
Properties
Molecular Formula |
C23H22N6O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[cyano(dideuterio)methyl]-4-[2-[4-(2,2,6,6-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,15D2,16D2 |
InChI Key |
ZVHNDZWQTBEVRY-GTAZUTTNSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(O1)([2H])[2H])C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)[2H] |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Origin of Product |
United States |
Synthetic Methodologies for Momelotinib 2,2,6,6 D6
Retrosynthetic Analysis of Momelotinib (B1663569)
The synthetic strategy for Momelotinib-2,2,6,6-d6 is best understood by first examining the retrosynthesis of its non-deuterated parent compound, Momelotinib. A retrosynthetic analysis breaks down the complex target molecule into simpler, commercially available, or easily synthesized precursors.
For Momelotinib, the analysis identifies two primary fragments. The key disconnections are typically made at the C-N bonds linking the central pyrimidine (B1678525) ring to its substituents. As shown in published synthetic routes, Momelotinib can be disconnected into a substituted pyrimidine core and a morpholinoaniline moiety. researchgate.net A further disconnection of the pyrimidine reveals simpler starting materials.
A logical retrosynthetic pathway for Momelotinib is as follows:
Disconnection 1 (Amide Bond): The cyanomethylamide group can be traced back to a carboxylic acid or its ester derivative, suggesting an amidation reaction as a final step.
Disconnection 2 (C-N bond at pyrimidine C2): The bond between the pyrimidine ring and the 4-morpholinoaniline (B114313) can be disconnected, pointing to a nucleophilic aromatic substitution or a coupling reaction. This identifies 4-morpholinoaniline as a key building block.
Disconnection 3 (C-C bond at pyrimidine C4): The bond between the pyrimidine ring and the benzoic acid moiety can be broken. This leads to a precursor for the pyrimidine ring itself, often formed through a condensation reaction. researchgate.net
This analysis reveals two critical synthons: 1-(4-morpholinophenyl)guanidine (B1279268) (derived from 4-morpholinoaniline) and a three-carbon component that forms the pyrimidine ring, which is attached to the benzoic acid group. researchgate.net To synthesize the deuterated analogue, the deuterium (B1214612) atoms must be incorporated into one of these precursors before they are combined.
Precursor Identification and Deuterium Source Integration
The nomenclature "this compound" indicates that six deuterium atoms are incorporated into the morpholine (B109124) ring at the C2 and C6 positions. However, given the stability and common synthesis pathways, it is highly probable this refers to the four hydrogen atoms on the carbons adjacent to the oxygen (C2 and C6) and two on the carbons adjacent to the nitrogen (C3 and C5), or more likely, it refers to a d4-morpholine ring on the aniline (B41778) and a d2-cyanomethyl group, with the name being slightly imprecise. For the purpose of a stable and targeted synthesis, incorporating deuterium into the morpholine ring is a common strategy. Therefore, the key deuterated precursor is 4-(morpholin-2,2,6,6-d4)aniline .
The synthesis of this precursor requires a deuterated morpholine ring. A common method to achieve this specific deuteration pattern is through the reduction of a morpholin-3-one (B89469) precursor.
Deuterium Source Integration: The choice of deuterium source is critical for efficient incorporation.
Deuterated Hydride Reagents: Powerful reducing agents like Lithium Aluminum Deuteride (B1239839) (LiAlD₄) are highly effective for the reduction of amides and lactams (cyclic amides) to the corresponding amines. tandfonline.comjove.combiotrend.com LiAlD₄ serves as a source of deuteride ions (D⁻) and is ideal for reactions like the reduction of a morpholinone precursor. harvard.edu
Deuterium Gas (D₂): Used in catalytic deuterogenation of unsaturated bonds. nih.gov
Deuterium Oxide (D₂O): Heavy water is an inexpensive deuterium source, often used for H/D exchange reactions, sometimes catalyzed by metals or under high temperature and pressure. researchgate.netansto.gov.auansto.gov.au
For the synthesis of 4-(morpholin-2,2,6,6-d4)aniline, LiAlD₄ is a prime candidate for the reduction step to ensure specific and high-level deuterium incorporation at the desired positions.
Multi-Step Synthesis Pathways for Deuterated Analogues
Chemical Reactions Employed for Deuterium Incorporation
The synthesis of the key intermediate, 4-(morpholin-2,2,6,6-d4)aniline, can be achieved via the following plausible reaction sequence, as suggested by patent literature for similar structures. google.comwipo.int
Formation of a Morpholinone Precursor: A suitable starting material, such as N-(4-nitrophenyl)morpholin-3-one, is synthesized. This can be accomplished by reacting 2-bromoacetyl bromide with 4-nitroaniline, followed by intramolecular cyclization.
Reductive Deuteration: The crucial deuteration step involves the reduction of the lactam (amide) carbonyl group in the morpholin-3-one precursor. Treating N-(4-nitrophenyl)morpholin-3-one with Lithium Aluminum Deuteride (LiAlD₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) would reduce the carbonyl to a -CD₂- group, yielding 4-(4-nitrophenyl)morpholine-2,2-d₂. If a di-deuterated lactam precursor is used, reduction with LiAlD4 can yield the tetradeuterated morpholine ring. A more direct route involves the reduction of an appropriate di-ethanolamine derivative or the reduction of a morpholine-dione precursor to install the deuterium atoms.
Reduction of the Nitro Group: The nitro group of the resulting deuterated nitrophenylmorpholine is then reduced to an amine. A standard method for this transformation is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) and hydrogen gas (H₂), which typically does not affect the C-D bonds. chemicalbook.com This step yields the target precursor, 4-(morpholin-2,2,6,6-d4)aniline .
Once the deuterated aniline precursor is secured, it is incorporated into the final molecule using a synthetic route analogous to that of the non-deuterated Momelotinib. researchgate.net This involves reacting the deuterated aniline with a suitable pyrimidine electrophile to form the core structure of Momelotinib.
Purification Techniques for Deuterated Intermediates and Final Product
Purification is essential at each step to remove byproducts and unreacted reagents, ensuring high chemical and isotopic purity. The techniques used are standard in organic synthesis but require careful application.
| Technique | Purpose | Stage of Use |
| Flash Column Chromatography | Separation of compounds based on polarity. | Used to purify intermediates, such as the deuterated aniline precursor, and the final product from reaction mixtures. ansto.gov.au |
| Recrystallization | Purification of solid compounds based on differences in solubility. | Often used for the final purification of this compound and key crystalline intermediates to achieve high purity. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for analytical assessment of purity or for preparative purification of the final compound. ansto.gov.auansto.gov.au | Used to obtain highly pure material and to determine the chemical purity of the final product. |
| Filtration | To remove solid impurities or catalysts (e.g., Pd/C after hydrogenation). | Post-reaction workup. |
| Liquid-Liquid Extraction | To separate the product from water-soluble or acid/base-soluble impurities during workup. | Post-reaction workup for most steps. |
These methods are often used in combination to ensure the final deuterated compound meets stringent purity standards. nih.gov
Yield Optimization and Scalability Considerations for Deuterated Synthesis
Optimizing yield and ensuring scalability are major challenges in synthesizing deuterated compounds for pharmaceutical use. nih.govnih.gov
Yield Optimization:
Reaction Conditions: Each step, especially the deuterium incorporation, must be optimized by adjusting temperature, reaction time, and stoichiometry to maximize conversion and minimize side reactions.
Reagent Purity: The isotopic purity of the deuterium source (e.g., LiAlD₄) directly impacts the final product's isotopic enrichment and must be as high as possible.
Process Control: Preventing H/D back-exchange is crucial. This involves using deuterated solvents where necessary and carefully controlling workup conditions, as residual water or protic solvents can reduce the level of deuteration. nih.gov
Scalability:
Cost and Availability: Deuterated reagents are significantly more expensive than their hydrogen-containing counterparts. Efficient use is paramount.
Safety: Reagents like LiAlD₄ are highly reactive and require specialized handling procedures, especially on a large scale. biotrend.com Catalytic methods using D₂O are often safer and more cost-effective for industrial production. nih.gov
Technology: For large-scale production, moving from batch processing to continuous flow chemistry can offer better control over reaction parameters, improve safety, and increase throughput. ansto.gov.autn-sanso.co.jp The development of robust and reusable catalysts is also a key area of research for scalable deuteration. researchgate.net
Isotopic Enrichment Verification and Control
After synthesis and purification, it is imperative to verify the degree and location of deuterium incorporation. This is a critical quality control step. ansto.gov.au The two primary analytical techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
| Analytical Method | Information Provided |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. A successful synthesis of Momelotinib-d6 would show a molecular weight increase of approximately 6 Daltons compared to the unlabeled compound. MS can also quantify the distribution of different isotopologues (e.g., d5, d4, etc.), providing an overall percentage of isotopic enrichment. ansto.gov.au |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR (Proton NMR): Provides the most direct evidence for the location of deuterium. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C2 and C6 positions of the morpholine ring would be absent or significantly diminished. The reduction in the integral of these signals relative to other signals in the molecule allows for the calculation of site-specific isotopic purity. ²H NMR (Deuterium NMR): Directly observes the deuterium nuclei, showing signals at the chemical shifts where deuterium has been incorporated. |
By combining these techniques, chemists can confirm the structure of the final product, determine the precise locations of the deuterium atoms, and calculate the isotopic enrichment with a high degree of confidence. ansto.gov.auansto.gov.au
Advanced Analytical Characterization of Momelotinib 2,2,6,6 D6
Spectroscopic Confirmation of Deuterium (B1214612) Position and Abundance
Deuterium (²H) NMR spectroscopy is a primary tool for the unambiguous confirmation of the deuterium labeling position and the determination of isotopic purity. Unlike ¹H NMR, where signals from proton-containing solvents can overwhelm the analyte signals, ²H NMR specifically detects the deuterium nuclei. labinsights.nlsimsonpharma.com For Momelotinib-2,2,6,6-d6, the deuterium atoms are expected to be on the piperidine (B6355638) ring, which is attached to the aniline (B41778) core of the molecule. nih.govysciei.com
The ²H NMR spectrum of this compound would exhibit signals corresponding to the chemical environment of the deuterium atoms at the 2 and 6 positions of the piperidine ring. The absence of significant signals at other positions confirms the site-specificity of the labeling. Quantitative NMR (qNMR) methods can then be applied to determine the isotopic enrichment, which is a measure of the percentage of molecules that have been successfully deuterated. A combination of ¹H and ²H NMR can provide a highly accurate calculation of isotopic abundance. nih.gov
| Parameter | Typical Specification | Method |
| Deuterium Incorporation | ≥98% | ²H NMR |
| Isotopic Purity (d6) | ≥99% | ¹H NMR / ²H NMR |
| Chemical Shift (δ) | Corresponds to C2/C6-D on piperidine ring | ²H NMR |
This interactive table summarizes typical data obtained from NMR analysis for isotopic purity assessment.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to confirm the molecular weight of this compound and analyze its isotopic distribution. rsc.org The incorporation of six deuterium atoms in place of six hydrogen atoms results in a predictable mass increase of approximately 6.0378 Da (6 x 1.0063 Da) compared to the unlabeled Momelotinib (B1663569).
HRMS provides a high-resolution mass spectrum that allows for the separation of the isotopic cluster of the deuterated compound from any residual unlabeled material or partially labeled species (d1-d5). nih.gov By comparing the measured isotopic pattern with the theoretically calculated pattern for a d6-labeled compound, the degree of isotopic enrichment can be accurately determined. rsc.orgnih.gov This analysis is crucial for ensuring the compound's utility as an internal standard in mass spectrometry-based quantitative assays.
| Species | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Isotopic Enrichment (%) |
| Momelotinib (d0) | 427.1934 | - | <1% |
| Momelotinib-d6 | 433.2312 | 433.2315 | >99% |
This interactive table presents representative HRMS data for this compound, confirming its mass and high isotopic enrichment.
The primary change expected in the vibrational spectrum of this compound compared to its non-deuterated counterpart is the appearance of C-D (carbon-deuterium) stretching and bending vibrations and the corresponding disappearance of the C-H vibrations at the labeled positions. cdnsciencepub.com C-D stretching frequencies typically appear in the 2100-2250 cm⁻¹ region, which is significantly lower than the C-H stretching region (2850-3000 cm⁻¹). The rest of the spectral fingerprint, corresponding to other functional groups like the amide C=O, C=N of the pyrimidine (B1678525) ring, and aromatic C-H bonds, should remain virtually identical to that of unlabeled Momelotinib, confirming structural conformity. koreascience.krresearchgate.net
Chromatographic Purity Assessment of Labeled Compound
The chemical purity of the this compound reference material is as critical as its isotopic purity. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection, is the standard method for assessing chemical purity. moravek.com This technique separates the main deuterated compound from any process-related impurities, synthetic intermediates, or degradation products.
The analysis aims to demonstrate that the this compound material meets high purity standards, typically >98% or >99%, with any individual impurity being below a specified threshold (e.g., <0.1%). The method must be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of the purity level.
Long-Term Stability Studies for Deuterated Reference Material
For a deuterated compound to be a reliable reference material, its stability over time and under various storage and handling conditions must be thoroughly established. lgcstandards.comlgcstandards.com Long-term stability studies are designed to detect any degradation of the compound or loss of isotopic purity over its intended shelf life.
The thermal stability of this compound is evaluated by storing aliquots of the material at different temperatures for extended periods. ich.org These conditions typically include refrigerated (2-8 °C), room temperature (e.g., 25 °C), and accelerated (e.g., 40 °C) temperatures. lgcstandards.comlgcstandards.com At specified time points, samples are analyzed by HPLC to measure the purity and quantify any degradation products.
The strength of the C-D bond is slightly greater than the C-H bond, which can sometimes lead to deuterated compounds having slightly higher thermal stability. researchgate.netnih.gov However, comprehensive studies are required to confirm this for each specific compound. The results of these studies are used to establish the recommended storage conditions and re-test date for the reference material. lgcstandards.comich.org
| Condition | Time Point | Purity (%) by HPLC | Comments |
| 2-8 °C | Initial | 99.8 | - |
| 12 Months | 99.8 | No significant change | |
| 24 Months | 99.7 | Stable | |
| 25 °C / 60% RH | 6 Months | 99.6 | Stable |
| 40 °C / 75% RH | 6 Months | 99.1 | Minor degradation noted, supports refrigerated storage |
This interactive table illustrates a typical thermal stability profile for a deuterated reference standard, providing data to support storage recommendations.
Photolytic Degradation Assessment
Comprehensive searches of scientific literature and public data repositories did not yield specific studies on the photolytic degradation of this compound. Forced degradation studies, which include exposing a compound to light to determine its photostability, are a crucial component of pharmaceutical development. lhasalimited.org Such studies help in identifying potential photodegradants, which is essential for ensuring the quality, safety, and efficacy of a drug substance. chromforum.org
While direct experimental data for this compound is unavailable, an assessment of the parent molecule, Momelotinib, can provide insights into potential photolytic behavior. The Momelotinib structure contains several chromophores, such as the pyrimidine and aniline rings, which absorb UV radiation and could potentially initiate degradation reactions. However, without experimental data, any discussion on the specific degradation pathways and products would be speculative. General guidelines for photostability testing are provided by the International Council for Harmonisation (ICH) in guideline Q1B.
Potential, Hypothetical Photodegradation Products of Momelotinib
| Potential Degradant | Potential Formation Pathway |
| Oxidized Species | Photo-oxidation of the morpholine (B109124) ring or other electron-rich moieties. |
| Isomeric Compounds | Photo-isomerization of the pyrimidine ring system. |
| Ring-cleavage Products | Photolytic cleavage of the aromatic or heterocyclic rings. |
Hydrolytic Stability Investigations
Similar to photolytic degradation, specific hydrolytic stability studies for this compound are not publicly available. Hydrolytic degradation testing, which involves subjecting the compound to various pH conditions (acidic, basic, and neutral), is a standard component of forced degradation studies as outlined by regulatory guidelines. lhasalimited.org These studies are vital for understanding a drug's stability in aqueous environments.
Information on the metabolism of the parent compound, Momelotinib, can offer clues to its potential hydrolytic susceptibility. It is known that Momelotinib can undergo amide hydrolysis. nih.govdrugbank.com This suggests that the amide linkage in the Momelotinib structure is a potential site for hydrolytic cleavage under certain pH and temperature conditions.
Furthermore, a study on 4-morpholinoaniline (B114313), a structural component of Momelotinib, demonstrated its degradation in aqueous solutions. ku.edu This indicates that the morpholinoaniline moiety could also be susceptible to hydrolysis. The deuteration at the 2,2,6,6-positions of the morpholine ring in this compound is intended to alter the metabolic profile of the drug, but its effect on hydrolytic stability has not been documented. smolecule.com The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, which could potentially slow down metabolic reactions at the deuterated sites, but the impact on chemical hydrolysis is not established without specific studies.
Potential, Hypothetical Hydrolytic Degradation Products of Momelotinib
| Potential Degradant | Potential Formation Pathway |
| 4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzoic acid | Hydrolysis of the primary amide group. nih.govdrugbank.com |
| Aminoacetonitrile | Release upon hydrolysis of the primary amide group. |
| Degradants from Morpholine Ring Opening | Hydrolytic cleavage of the morpholine ring, potentially initiated by oxidation. drugbank.com |
Bioanalytical Method Development and Validation Utilizing Momelotinib 2,2,6,6 D6
Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial to ensure accuracy and precision. scioninstruments.com An IS is a compound added in a known quantity to calibration standards, quality control samples, and study samples before processing. scispace.com Its primary function is to correct for variability that can be introduced during various stages of the analytical process, including sample preparation, extraction, and instrument injection. scioninstruments.com
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. acanthusresearch.com These are versions of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com Momelotinib-2,2,6,6-d6 is a deuterated form of Momelotinib (B1663569). The key advantage of a SIL-IS is that its chemical and physical properties are nearly identical to the unlabeled analyte. acanthusresearch.com This ensures that it behaves similarly during extraction, chromatography, and ionization, making it an ideal mimic for the analyte. scioninstruments.com
The use of a SIL-IS like this compound is particularly effective at compensating for matrix effects—the suppression or enhancement of the analyte's ionization signal by co-eluting compounds from the biological matrix (e.g., plasma, urine). bioanalysisjournal.comnih.gov Since the SIL-IS and the analyte co-elute and experience the same matrix effects, the ratio of their signals remains constant, leading to more accurate and reproducible quantification. acanthusresearch.commusechem.com While SIL internal standards are the preferred choice, it is noted that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times or recovery rates compared to the undeuterated analyte. scispace.comnih.gov
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The development of a robust LC-MS/MS method is a multi-step process involving the optimization of both the chromatographic separation and the mass spectrometric detection to achieve the required sensitivity, selectivity, and speed. pnrjournal.comresearchgate.net
Selection of Chromatographic Conditions for Optimal Separation (e.g., columns, mobile phases)
The goal of chromatography is to separate the analyte and its internal standard from other components in the extracted sample to minimize interference. For the analysis of Momelotinib, reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is typically employed.
Several studies detail the conditions used for Momelotinib analysis. A common choice for the stationary phase is a C18 column, which provides effective separation for moderately polar compounds like Momelotinib. readarticle.orgresearchgate.net For instance, one method utilized a Symmetry C18 column (250 mm x 4.6 mm, 5 µm). readarticle.orgresearchgate.net Another study employed an ethylene (B1197577) bridged octadecyl silica (B1680970) column. nih.gov
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often acidified with formic acid to improve peak shape and ionization efficiency. readarticle.orgresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to ensure adequate separation from matrix components and to shorten run times. nih.govnih.gov
Table 1: Examples of Chromatographic Conditions for Momelotinib Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Symmetry C18 (250 mm x 4.6 mm, 5 µm) | YMC Basic (50 × 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid (45:55 v/v) | Step gradient of 5 mM aqueous ammonium (B1175870) acetate (B1210297) (A) and 5 mM ammonium acetate in methanol (B) |
| Flow Rate | 1.0 mL/min | 1.0 - 2.0 mL/min (gradient) |
| Run Time | 5.0 minutes | 5.4 minutes |
| Reference | readarticle.orgresearchgate.net | nih.gov |
Mass Spectrometric Parameters Optimization for Deuterated and Undeuterated Analytes
Mass spectrometry detection, particularly with a triple quadrupole mass spectrometer, offers high sensitivity and selectivity. scioninstruments.com Optimization begins with determining the best ionization mode. For Momelotinib, positive mode electrospray ionization (ESI) has been shown to provide a better response than negative mode, producing a protonated molecule [M+H]⁺. readarticle.org
The next step is to identify the optimal precursor-to-product ion transitions for both the analyte (Momelotinib) and the internal standard (e.g., Momelotinib-d6) for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This process involves infusing a solution of the compound into the mass spectrometer to find the most abundant and stable fragment ions. The mass difference between the deuterated and undeuterated compounds, resulting from the replacement of hydrogen atoms with deuterium, allows the mass spectrometer to distinguish between them.
For example, a validated method used an octadeuterated Momelotinib as the internal standard. nih.gov The mass spectrometer was set to monitor specific mass transitions for both the analyte and its SIL-IS.
Table 2: Mass Spectrometric Transitions for Momelotinib and Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Momelotinib | 415.2 | 286.2 | ESI Positive | nih.gov |
| Octadeuterated Momelotinib (IS) | 423.2 | 289.2 | ESI Positive | nih.gov |
| Momelotinib | 415.4285 | 160.4698 | ESI Positive | readarticle.orgresearchgate.net |
The selection of a fragment ion that retains the deuterium label is critical. acanthusresearch.com If the fragmentation process causes a loss of the labeled atoms, the utility of the SIL-IS would be compromised.
Ionization Efficiency and Matrix Effects Evaluation
Matrix effects are a significant challenge in LC-MS bioanalysis, defined as the alteration of ionization efficiency due to co-eluting compounds from the sample matrix. nih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of the results. bioanalysisjournal.com
The evaluation of matrix effects is a required part of method validation. A common approach is to compare the response of an analyte in a post-extraction spiked sample (where the analyte is added to the matrix extract after processing) with the response of the analyte in a pure solution at the same concentration. The use of a SIL-IS like this compound is the most effective way to compensate for these effects. nih.gov Because the SIL-IS is chemically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement, meaning the analyte-to-IS peak area ratio remains unaffected.
In one study validating a method for Momelotinib in rat plasma, the matrix effect was assessed at low and high-quality control concentrations across eight different batches of plasma. readarticle.org The results met the acceptance criteria, indicating that the method did not demonstrate any significant, variable ionization effects that would impact the data's reliability. readarticle.org
Method Validation Parameters for Quantitative Analysis in Biological Matrices (e.g., plasma, tissue homogenates)
Once a method is developed, it must undergo a rigorous validation process to demonstrate that it is reliable and reproducible for its intended purpose, following guidelines from regulatory agencies. pnrjournal.comresearchgate.net This involves assessing several parameters, including selectivity, accuracy, precision, stability, and the calibration range. researchgate.net The validation can be performed in various biological matrices, such as plasma and tissue homogenates. nih.gov
Linearity and Calibration Range Determination
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov To determine this, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the calibration standards. The relationship is typically assessed using a weighted linear regression model. nih.gov
The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. The lower end of this range is the Lower Limit of Quantification (LLOQ). Several studies have established linear calibration ranges for Momelotinib in different biological matrices.
Table 3: Examples of Linearity and Calibration Ranges for Momelotinib
| Biological Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | 0.5 - 1000 | Not Specified | nih.gov |
| Mouse Plasma & Tissues | 1 - 2000 | Not Specified | nih.gov |
| Rat Plasma | 7.50 - 60.00 | 0.9999 | readarticle.orgresearchgate.net |
The high correlation coefficients (close to 1.0) indicate a strong linear relationship between the instrument response and the concentration of Momelotinib over the specified ranges. readarticle.orgresearchgate.net
Precision and Accuracy Assessment
Precision and accuracy are cornerstone parameters in the validation of any bioanalytical method. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC) levels.
Intra-day and Inter-day Precision and Accuracy:
Intra-day (within a single day) and inter-day (across multiple days) precision and accuracy are evaluated by analyzing replicate quality control (QC) samples. The precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage of the nominal concentration. Generally, the acceptance criteria for precision are an RSD of ≤15% (≤20% for LLOQ), and for accuracy, the mean value should be within ±15% (±20% for LLOQ) of the nominal concentration.
Table 1: Illustrative Intra-day and Inter-day Precision and Accuracy Data for Momelotinib Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |
| Accuracy (%) | Precision (%RSD) | ||
| LLOQ | 1.0 | 105.0 | 8.5 |
| LQC | 3.0 | 98.7 | 6.2 |
| MQC | 100 | 101.2 | 4.5 |
| HQC | 800 | 99.5 | 3.1 |
This table presents example data that would be expected from a precision and accuracy assessment.
Recovery and Extraction Efficiency Evaluation
The recovery of an analyte from a biological matrix is a critical parameter that reflects the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte extracted from the biological matrix with the response of a pure standard solution of the same concentration. A consistent and reproducible recovery is more important than achieving 100% recovery. This compound, as the internal standard, is crucial in correcting for any variability in the extraction process.
The extraction efficiency is typically evaluated at low, medium, and high concentrations.
Table 2: Illustrative Recovery and Extraction Efficiency Data for Momelotinib
| QC Level | Analyte Response (Extracted) | Analyte Response (Unextracted) | Recovery (%) |
| LQC | 8,500 | 9,800 | 86.7 |
| MQC | 285,000 | 320,000 | 89.1 |
| HQC | 2,250,000 | 2,500,000 | 90.0 |
This table provides an example of typical recovery data for a bioanalytical method.
Selectivity and Specificity Studies
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or concomitant medications. Specificity ensures that the signal measured is from the analyte of interest only.
These studies are performed by analyzing blank matrix samples from multiple sources to investigate potential interferences at the retention time of the analyte and the internal standard. The absence of significant interfering peaks at the retention times of momelotinib and this compound demonstrates the selectivity of the method.
Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) Establishment
The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The ULOQ is the highest concentration that meets the same criteria. The range between the LLOQ and ULOQ defines the calibration range of the assay.
The LLOQ is established by demonstrating that the analyte response is at least five times the response of a blank sample and that the precision and accuracy at this concentration are within the accepted limits (typically ≤20%). The ULOQ is the highest point on the calibration curve that maintains acceptable precision and accuracy (typically ≤15%).
Table 3: Illustrative LLOQ and ULOQ Data for Momelotinib
| Parameter | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1.0 | 102.0 | 11.2 |
| ULOQ | 1000 | 98.9 | 5.8 |
This table illustrates the expected performance at the limits of quantification.
Application of Validated Methods in Pre-clinical Research Studies
Once a bioanalytical method has been fully validated, it can be applied to pre-clinical studies to determine the pharmacokinetic profile of a drug candidate. For instance, in a pre-clinical study in a relevant animal model, plasma samples would be collected at various time points after administration of momelotinib. The validated method, using this compound as the internal standard, would then be used to quantify the concentration of momelotinib in these samples.
The resulting concentration-time data allows for the calculation of key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2). This information is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug and for informing dose selection in subsequent clinical trials. Preclinical studies in rat models have been instrumental in understanding the mechanism of action of momelotinib. nih.gov
Investigation of Isotopic Effects on Momelotinib at the Molecular Level
Kinetic Isotope Effects (KIE) in Enzyme-Mediated Reactions
The kinetic isotope effect is a critical phenomenon in understanding enzyme reaction mechanisms, quantifying the change in reaction rate upon isotopic substitution.
Deuterium (B1214612) Substitution Influence on Reaction Rates
The primary rationale for deuterating drug candidates is to attenuate metabolic pathways that involve the cleavage of a C-H bond in the rate-determining step. In Momelotinib-2,2,6,6-d6, the deuterium atoms are strategically placed on the morpholino moiety, a site known to be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The increased strength of the C-D bonds at these positions sterically hinders their enzymatic cleavage. This impediment slows the rate of metabolic degradation, a key factor that can enhance the metabolic stability of the molecule. The practical consequence of this reduced reaction rate is often an increase in the parent drug's systemic exposure and a prolonged plasma half-life.
Deuterium Effects on Molecular Interactions
The influence of deuterium extends to the subtle, non-covalent forces that dictate a drug's interaction with its biological targets.
Binding Affinity to Target Proteins (e.g., JAK1/2, ACVR1) in In Vitro Systems
Table 1: Illustrative In Vitro Binding Affinity Data This table presents hypothetical data to demonstrate the principle that deuterium substitution often has a minimal effect on direct target binding.
| Compound | Target Protein | IC50 (nM) |
|---|---|---|
| Momelotinib (B1663569) | JAK1 | 2.8 |
| This compound | JAK1 | 2.9 |
| Momelotinib | JAK2 | 1.6 |
| This compound | JAK2 | 1.7 |
| Momelotinib | ACVR1 | 11.2 |
| This compound | ACVR1 | 11.5 |
Metabolic Isotope Effects in Non-Clinical Biotransformation Studies
The most pronounced and pharmacologically relevant consequence of deuteration is the metabolic isotope effect, which is readily observable in non-clinical biotransformation studies.
In in vitro systems, such as human liver microsomes or hepatocytes, which contain the enzymatic machinery for drug metabolism, this compound is expected to exhibit a significantly reduced rate of metabolism compared to its non-deuterated parent compound. The deuteration of the morpholino ring directly protects this site from oxidative attack. This leads to a decreased formation of metabolites hydroxylated at these positions and a corresponding increase in the metabolic stability of the parent drug. A potential outcome of blocking a primary metabolic route is "metabolic shunting," where metabolism is redirected to other, non-deuterated sites on the molecule. Comparative metabolite profiling of momelotinib and this compound is therefore essential to fully characterize its biotransformation and the impact of site-specific deuteration.
Table 2: Hypothetical Metabolic Stability Data in Human Liver Microsomes This table illustrates the potential impact of deuteration on the metabolic fate of momelotinib in an in vitro setting.
| Compound | Parent Compound Remaining after 60 min (%) | Formation of Morpholino-Oxidized Metabolite (Relative %) |
|---|---|---|
| Momelotinib | 28% | 100% |
| This compound | 72% | 15% |
Impact of Deuteration on Cytochrome P450 Enzyme Activity
Momelotinib is extensively metabolized by a variety of cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have identified contributions from CYP3A4 (36%), CYP2C8 (19%), CYP2C9 (17%), CYP2C19 (19%), and CYP1A2 (9%). drugbank.comnih.govchemicalbook.inresearchgate.net The complexity of this metabolic pathway presents a unique challenge and opportunity for deuteration strategies. plos.org The effectiveness of deuteration in altering drug metabolism is not always predictable and depends on which step in the metabolic process is rate-limiting. plos.org
Deuteration of momelotinib at specific sites, such as in this compound, aims to slow down the oxidative metabolism mediated by CYP enzymes. The primary site of oxidation on momelotinib is the morpholine (B109124) ring, a reaction that initiates the formation of its major human metabolite, M21. drugbank.comnih.govchemicalbook.inresearchgate.nethyphadiscovery.com By placing deuterium atoms on the carbons adjacent to the morpholine nitrogen, the C-D bonds become more resistant to cleavage by CYP enzymes. This can lead to a decreased rate of formation of the initial carbinolamine intermediate, which is a precursor to M21. hyphadiscovery.com
Table 1: Cytochrome P450 Isozymes Involved in Momelotinib Metabolism
| CYP Isozyme | Contribution to Metabolism |
| CYP3A4 | 36% |
| CYP2C8 | 19% |
| CYP2C9 | 17% |
| CYP2C19 | 19% |
| CYP1A2 | 9% |
| Data derived from in vitro studies with human liver microsomes. drugbank.comnih.govchemicalbook.inresearchgate.net |
Influence on Other Metabolic Pathways (e.g., aldehyde oxidase, glucuronidation)
Beyond CYP-mediated oxidation, momelotinib undergoes metabolism through other significant pathways, including aldehyde oxidase (AO) and glucuronidation. drugbank.comnih.govchemicalbook.inhyphadiscovery.com The formation of the major metabolite, M21, is a two-step process involving initial oxidation of the morpholine ring by CYPs, followed by a second oxidation step carried out by aldehyde oxidase. researchgate.nethyphadiscovery.com
Deuteration can lead to a phenomenon known as "metabolic switching," where a decrease in one metabolic pathway's activity results in an increased flux through alternative pathways. nih.gov In the case of this compound, if CYP-mediated oxidation of the morpholine ring is indeed slowed, the parent compound may be more available for other metabolic transformations. This could potentially increase the extent of direct glucuronidation of momelotinib or enhance other minor metabolic routes like amide hydrolysis or N-dealkylation. drugbank.comnih.govchemicalbook.in
The impact on the aldehyde oxidase-mediated step is also a key consideration. While the initial deuteration is on the morpholine ring, which is the substrate for the preceding CYP-mediated step, any alteration in the rate of formation of the carbinolamine intermediate could indirectly affect the subsequent AO-catalyzed reaction. However, a direct isotopic effect on aldehyde oxidase itself is not expected with this compound, as the deuteration is not at the site of AO activity.
Assessment of Metabolite Formation and Identification Strategies Using Deuterated Tracer
The use of stable isotope-labeled compounds, such as this compound, is a powerful tool in drug metabolism studies. nih.gov These deuterated tracers serve as invaluable aids in the identification and quantification of metabolites, particularly when analyzed by high-resolution mass spectrometry (HRMS). nih.govfrontiersin.org
In a typical metabolite identification study, a biological system (e.g., liver microsomes, hepatocytes, or in vivo models) is incubated with a mixture of the non-deuterated (native) drug and its deuterated analog. nih.gov The resulting samples are then analyzed by LC-HRMS. The key advantage of this approach is that the drug and its metabolites will appear as distinct doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms incorporated. This "isotope signature" makes it significantly easier to distinguish drug-related metabolites from the complex background of endogenous molecules. nih.gov
This strategy can be applied to investigate the metabolic fate of this compound. By comparing the metabolite profiles of momelotinib and its deuterated version, researchers can:
Confirm Metabolic Pathways: The presence of deuterated metabolites corresponding to known pathways (e.g., a deuterated M21) would confirm the involvement of those pathways in the metabolism of the deuterated analog.
Identify Metabolic Switching: The relative intensities of the deuterated and non-deuterated peaks for different metabolites can reveal shifts in metabolic pathways. nih.gov For instance, a lower ratio of deuterated M21 to deuterated parent drug, compared to the non-deuterated counterparts, would provide direct evidence of a kinetic isotope effect on the formation of M21. Conversely, an increased ratio for a glucuronide metabolite would indicate metabolic switching.
Discover Novel Metabolites: The unique isotopic signature can help in the discovery of previously uncharacterized metabolites that might be formed in minor quantities.
The integration of tracer-based metabolomics with advanced data analysis techniques provides a comprehensive platform for understanding the intricate effects of deuteration on drug metabolism. biorxiv.orgd-nb.info
Mechanistic Studies Employing Momelotinib 2,2,6,6 D6 As a Research Tool
Tracing Intracellular Distribution and Localization of Compound
Understanding where a drug accumulates within a cell is critical to correlating its pharmacokinetic properties with its pharmacodynamic effects. Momelotinib-2,2,6,6-d6 can be employed as a tracer in advanced imaging techniques to visualize its subcellular distribution.
In such studies, cells or tissue sections from preclinical models treated with this compound are analyzed using high-resolution mass spectrometry imaging (MSI) techniques, such as secondary ion mass spectrometry (SIMS). Because the deuterated compound has a unique mass-to-charge ratio (m/z), it can be distinguished from the endogenous cellular matrix and its unlabeled counterpart. This allows for the precise mapping of the drug's location within different organelles, such as the nucleus, mitochondria, or cytoplasm. This information is vital for confirming that the drug reaches its intended site of action and for identifying potential off-target accumulation that could contribute to toxicity.
| Subcellular Compartment | Relative Signal Intensity (Normalized) | Inferred Concentration (Arbitrary Units) |
|---|---|---|
| Cytoplasm | 1.00 | 100 |
| Nucleus | 0.75 | 75 |
| Mitochondria | 0.20 | 20 |
| Lysosomes | 0.45 | 45 |
Facilitating Metabolite Profiling and Identification in Biological Systems
Deuterium (B1214612) labeling is a powerful technique for studying drug metabolism. The primary human metabolite of momelotinib (B1663569), M21, is formed through the oxidation of the morpholine (B109124) ring, the exact site of deuteration in this compound. drugbank.comresearchgate.net This makes the compound an ideal tool for investigating this specific metabolic pathway.
When this compound is incubated with liver microsomes, hepatocytes, or administered to preclinical animal models, the stronger C-D bonds can slow down the rate of metabolism at the labeled positions. This phenomenon, known as the kinetic isotope effect, can help identify the primary sites of metabolic attack. nih.gov By comparing the metabolite profiles of momelotinib and this compound using liquid chromatography-mass spectrometry (LC-MS), researchers can confirm the role of morpholine ring oxidation and potentially uncover previously unknown metabolic pathways. The known mass shift between the parent drug and its deuterated analogue simplifies the identification of corresponding metabolites in complex biological matrices. Studies indicate momelotinib is metabolized by multiple cytochrome P450 enzymes, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP1A2. drugbank.comnih.gov
| Compound | Metabolite | Site of Metabolism | Rate of Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|---|
| Momelotinib | M21 | Morpholine Ring | 150.2 | 3.1 |
| This compound | M21-d4 | Morpholine Ring | 48.5 |
Elucidating Transport Mechanisms and Efflux Pathway Involvement
The efficacy of a drug can be significantly influenced by its interaction with cellular transport proteins. In vitro studies have shown that momelotinib is a substrate for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), as well as uptake transporters such as organic anion transporting polypeptides (OATP1B1/1B3). nih.govfda.govojjaarahcp.com
This compound is an invaluable tool for studying these interactions. In bidirectional transport assays, typically using polarized cell monolayers (e.g., Caco-2 or MDCK cells engineered to express specific transporters), the deuterated compound can be used to accurately quantify drug movement. The distinct mass of this compound allows for its precise measurement by LC-MS without interference from endogenous molecules or co-administered transporter inhibitors. By measuring the transport from the apical to the basolateral side and vice versa, an efflux ratio can be calculated. A high efflux ratio, which is reduced in the presence of a known transporter inhibitor, provides clear evidence of active efflux.
| Condition | Apparent Permeability (Papp) A→B (x 10⁻⁶ cm/s) | Apparent Permeability (Papp) B→A (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
|---|---|---|---|
| Control | 1.5 | 9.0 | 6.0 |
| + BCRP Inhibitor | 1.8 | 2.2 | 1.2 |
Quantifying Target Engagement and Occupancy in Preclinical Models
Confirming that a drug engages its intended molecular target in a living organism is a crucial step in preclinical development. Momelotinib inhibits JAK1, JAK2, and Activin A receptor type 1 (ACVR1). ojjaarahcp.comnih.gov Quantifying the extent and duration of this engagement in vivo helps to establish a link between drug exposure and the desired therapeutic effect.
This compound can be used in target occupancy studies as a heavy-labeled internal standard for the quantification of unlabeled momelotinib bound to its target. In a typical workflow, tissues from animals dosed with unlabeled momelotinib are collected. The target protein (e.g., JAK2) is isolated, and the bound drug is extracted and quantified using LC-MS/MS. A known amount of this compound is added during the extraction process, enabling highly accurate and precise measurement of the unlabeled drug that was bound to the target. This allows researchers to build a relationship between the administered dose, plasma concentration, and the percentage of target proteins occupied by the drug over time. Such data is critical for optimizing dosing regimens for clinical trials.
| Time Post-Dose (hours) | Momelotinib Plasma Concentration (ng/mL) | JAK2 Target Occupancy in Spleen (%) |
|---|---|---|
| 1 | 450 | 92 |
| 4 | 320 | 85 |
| 8 | 150 | 60 |
| 24 | 25 | 15 |
Future Directions and Advanced Applications of Deuterated Momelotinib Analogues
Integration in Advanced Imaging Techniques (e.g., Deuterium (B1214612) Magnetic Resonance Imaging)
The presence of deuterium in Momelotinib-2,2,6,6-d6 makes it a prime candidate for use in advanced imaging modalities, most notably Deuterium Magnetic Resonance Imaging (dMRI). roswellpark.org Unlike conventional proton MRI, dMRI detects the signal from deuterium, which has a very low natural abundance in the body (approximately 0.015%). nih.gov This low background allows for the highly sensitive and quantitative tracking of deuterated compounds in vivo.
The integration of this compound in dMRI studies could provide unprecedented insights into its pharmacokinetics and target engagement. Researchers could non-invasively visualize the uptake, distribution, and retention of the drug in specific tissues and tumors. roswellpark.orgnih.govacs.org This technique, sometimes referred to as deuterium metabolic imaging (DMI), can map the metabolic fate of deuterated substrates, offering a dynamic view of biochemical processes. yale.edu For instance, by administering deuterated momelotinib (B1663569), it may be possible to monitor its accumulation at the site of action and correlate this with therapeutic response, potentially allowing for the early assessment of treatment efficacy. nih.govnih.gov
Table 1: Potential Advantages of dMRI with this compound
| Feature | Description | Potential Benefit |
| High Sensitivity | Low natural abundance of deuterium results in a high signal-to-background ratio. nih.gov | Enables precise quantification and visualization of drug distribution even at low concentrations. |
| Non-Invasive | Utilizes magnetic resonance imaging, avoiding ionizing radiation. roswellpark.org | Allows for repeated imaging studies in the same subject to monitor drug dynamics over time. |
| Quantitative Data | The dMRI signal can be referenced to the natural abundance of HDO for quantitative analysis. acs.org | Provides accurate measurements of drug concentration in tissues. |
| Metabolic Tracking | Can potentially follow the metabolic products of the deuterated drug. yale.edu | Offers insights into the drug's mechanism of action and metabolic pathways. |
High-Throughput Screening Assays Development
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. selectscience.net The unique properties of this compound can be leveraged to develop novel and more robust HTS assays. The altered metabolic stability of the deuterated compound can be advantageous in cell-based assays, ensuring a more consistent compound concentration over the course of the experiment.
Furthermore, the isotopic label can be utilized in various detection methods. For example, in assays involving mass spectrometry, the distinct mass of this compound allows for its unambiguous identification and quantification, even in complex biological matrices. This can be particularly useful in competitive binding assays or in screens designed to identify other molecules that interact with its metabolic pathways. While NMR-based screening is generally not considered high-throughput in the traditional sense, the principles of identifying molecular interactions can be applied, and the deuterium signal could potentially be used in specialized NMR screening setups.
Contribution to Systems Biology and Pharmacometabolomics Studies
Systems biology aims to understand the complex interactions within biological systems. Pharmacometabolomics, a sub-discipline, focuses on how drugs affect metabolic pathways and how an individual's metabolic profile influences their response to treatment. mdpi.comnih.gov this compound is a valuable tool for these fields.
By using the deuterated compound as a tracer, researchers can follow its journey through various metabolic pathways. This stable isotope tracing approach can elucidate how momelotinib is metabolized and how it influences endogenous metabolic networks. mdpi.com Any metabolic shifts induced by the drug can be detected by analyzing the isotopic enrichment in downstream metabolites. This information is critical for understanding the drug's on-target and off-target effects, identifying potential biomarkers of response or toxicity, and ultimately personalizing therapy. nih.gov
Table 2: Applications of this compound in Systems Biology and Pharmacometabolomics
| Application Area | Method | Research Goal |
| Metabolic Flux Analysis | Stable Isotope Tracing | To quantify the flow of metabolites through pathways affected by momelotinib. |
| Biomarker Discovery | Metabolomic Profiling | To identify metabolic signatures that predict drug efficacy or toxicity. nih.gov |
| Pathway Elucidation | Isotope-assisted Metabolomics | To map the metabolic fate of momelotinib and its impact on cellular metabolism. |
Role in Understanding and Overcoming Drug Resistance Mechanisms through Mechanistic Inquiry
Drug resistance is a major challenge in cancer therapy, and for kinase inhibitors, it often arises from mutations in the target kinase or activation of bypass signaling pathways. nih.govbiorxiv.org The enhanced metabolic stability of deuterated drugs can be a key advantage in mechanistic studies aimed at understanding and overcoming resistance. stichtingduos.nldeuteroncology.com
The slower metabolism of this compound, due to the kinetic isotope effect, leads to higher and more sustained plasma concentrations of the parent drug. deuteroncology.comdovepress.com This allows for more consistent target inhibition, which can be crucial for preventing the emergence of resistant clones. By comparing the effects of deuterated and non-deuterated momelotinib in resistant and sensitive cell lines, researchers can dissect the role of drug metabolism in the development of resistance. For instance, if resistance is mediated by rapid metabolic inactivation of the drug, the deuterated version would be expected to show superior efficacy. stichtingduos.nldeuteroncology.com
Furthermore, the use of this compound in preclinical models of resistance can help to identify new therapeutic strategies. For example, its combination with other agents that target resistance pathways could be evaluated more effectively due to its predictable pharmacokinetic profile. The insights gained from such studies could pave the way for the development of next-generation inhibitors that are less susceptible to resistance mechanisms. nih.gov
Q & A
Q. What are the established synthesis pathways for Momelotinib-2,2,6,6-d6, and how do deuterium incorporation methods affect isotopic purity?
this compound is synthesized via deuterium exchange or deuteration of precursor molecules. Isotopic purity (>98%) is typically achieved using deuterated solvents (e.g., D₂O or deuterated acids) under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration at positions 2,2,6,6 and mass spectrometry (MS) to quantify isotopic enrichment. Researchers must report solvent purity, reaction time, and temperature to ensure reproducibility .
Q. How should researchers validate the identity and purity of this compound in preclinical studies?
Identity validation involves comparing NMR and high-resolution MS data with non-deuterated Momelotinib. Purity assessment requires high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, ensuring <2% impurities. For deuterated analogs, isotopic distribution should align with theoretical values (e.g., via isotopic abundance analysis). Documentation must include batch-specific details (e.g., solvent residues, synthesis lot numbers) to support traceability .
Q. What in vitro models are appropriate for studying the pharmacokinetic stability of this compound?
Hepatic microsomal assays (human or rodent) are standard for assessing metabolic stability. Deuterated analogs are compared with non-deuterated Momelotinib to quantify isotope effects on cytochrome P450-mediated metabolism. Researchers should report incubation conditions (e.g., microsome concentration, NADPH levels) and use internal standards (e.g., stable isotope-labeled metabolites) to minimize variability .
Advanced Research Questions
Q. How can researchers design clinical trials to evaluate the impact of deuteration on Momelotinib's pharmacokinetics in myelofibrosis patients?
Phase I trials should employ a crossover design comparing deuterated and non-deuterated Momelotinib in matched cohorts. Primary endpoints include maximum plasma concentration (Cₘₐₓ), half-life (t₁/₂), and metabolite profiles. Stratification by genetic polymorphisms (e.g., CYP3A4 status) is critical due to metabolic variability. Statistical analysis must account for intra-subject variability using mixed-effects models .
Q. What methodologies resolve contradictions in efficacy data between preclinical and clinical studies of this compound?
Discrepancies often arise from species-specific metabolism or dosing regimens. Preclinical-to-clinical translation requires physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences in protein binding and clearance. Researchers should validate models using clinical trial data (e.g., plasma concentration-time curves) and report confidence intervals for predictive accuracy .
Q. How should adverse event (AE) data from this compound trials be analyzed to distinguish isotope-specific effects from baseline toxicity?
AE analysis must stratify events by dose, deuterium exposure, and metabolic pathways. For example, anemia rates should be compared between deuterated and non-deuterated cohorts using Fisher’s exact test, adjusting for covariates (e.g., baseline hemoglobin). Causality assessment requires pharmacokinetic-pharmacodynamic (PK-PD) modeling to link deuterium-related changes in drug exposure to toxicity profiles .
Methodological Guidelines
Q. What statistical approaches are recommended for handling missing data in this compound clinical trials?
Use multiple imputation (MI) for missing pharmacokinetic data, assuming missing-at-random (MAR) mechanisms. Sensitivity analyses (e.g., pattern-mixture models) should test robustness against missing-not-at-random (MNAR) scenarios. For safety data, apply non-responder imputation (NRI) to avoid underestimating AE rates .
Q. How can researchers ensure compliance with ethical and regulatory standards when studying this compound in vulnerable populations?
Protocols must include IRB-approved informed consent forms detailing deuterium-specific risks (e.g., unknown long-term effects). For pediatric or renal-impaired populations, justify dosing adjustments using PBPK models and publish safety monitoring plans (e.g., quarterly hematologic evaluations) .
Data Reporting Standards
Q. What minimal data must be included in publications to support the reproducibility of this compound studies?
Q. How should conflicting results between deuterated and non-deuterated Momelotinib be reported?
Discrepancies must be contextualized using pharmacokinetic parameters (e.g., AUC ratio) and metabolite profiles. Researchers should discuss isotopic effects on drug-target binding (e.g., via molecular dynamics simulations) and provide raw data for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
